

A Guide to the Spectroscopic Characterization of 5-(2,4-Dimethylphenyl)picolinic Acid

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Compound of Interest

Compound Name:	5-(2,4-Dimethylphenyl)picolinic acid
CAS No.:	1226037-84-8
Cat. No.:	B596317

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Introduction

5-(2,4-Dimethylphenyl)picolinic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a picolinic acid core—a known chelating agent—and a substituted aromatic ring, suggests potential applications in drug development and as a ligand in coordination chemistry.^[1] A thorough structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide provides a detailed analysis of the expected spectroscopic data for **5-(2,4-Dimethylphenyl)picolinic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation is based on established principles of spectroscopy and data from related compounds, offering a predictive yet robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the atomic numbering scheme for **5-(2,4-**

Dimethylphenylpicolinic acid, which will be referenced throughout this guide.

Caption: Molecular structure of **5-(2,4-Dimethylphenyl)picolinic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-(2,4-Dimethylphenyl)picolinic acid**, both ^1H and ^{13}C NMR will provide distinct signals that can be assigned to specific atoms in the structure.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR spectra for a compound like **5-(2,4-Dimethylphenyl)picolinic acid** would be as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). The choice of solvent is crucial, as the acidic proton of the carboxylic acid may exchange with protic solvents like D_2O , leading to signal broadening or disappearance. DMSO-d_6 is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Obtain a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- **2D NMR (Optional but Recommended):** Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignment.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the dimethylphenyl rings, as well as the two methyl groups and the carboxylic acid proton.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~8.2-8.4	d	~8.0	1H
H-4	~7.9-8.1	dd	~8.0, 2.0	1H
H-6	~8.8-9.0	d	~2.0	1H
H-3'	~7.2-7.3	d	~8.0	1H
H-5'	~7.1-7.2	dd	~8.0, 2.0	1H
H-6'	~7.0-7.1	d	~2.0	1H
2'-CH ₃	~2.3-2.5	s	-	3H
4'-CH ₃	~2.3-2.5	s	-	3H
-COOH	~13.0-14.0	br s	-	1H

Causality Behind Predictions:

- The protons on the picolinic acid ring (H-3, H-4, H-6) are expected to be in the downfield region due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group.^[2]
- The protons on the dimethylphenyl ring (H-3', H-5', H-6') will appear more upfield compared to the picolinic acid protons. The ortho, meta, and para relationships will dictate their splitting patterns.
- The methyl protons will appear as sharp singlets in the typical alkyl region.
- The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, and its presence and position can be confirmed by D₂O exchange.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~150-152
C-3	~125-127
C-4	~138-140
C-5	~135-137
C-6	~148-150
-COOH	~165-168
C-1'	~138-140
C-2'	~136-138
C-3'	~130-132
C-4'	~139-141
C-5'	~128-130
C-6'	~126-128
2'-CH ₃	~20-22
4'-CH ₃	~20-22

Causality Behind Predictions:

- The carbons of the picolinic acid ring will be influenced by the electronegative nitrogen and the carbonyl group, resulting in downfield shifts.
- The carbonyl carbon of the carboxylic acid will be the most downfield signal.

- The carbons of the dimethylphenyl ring will have chemical shifts typical for substituted aromatic rings. The quaternary carbons (C-1', C-2', C-4') will generally have lower intensities.
- The methyl carbons will appear at the most upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **5-(2,4-Dimethylphenyl)picolinic acid** will be dominated by absorptions from the carboxylic acid, the pyridine ring, and the substituted benzene ring.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The spectrum can be obtained from a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid to be placed on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	3300-2500	Broad, Strong
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (methyl)	2980-2850	Medium
C=O stretch (carboxylic acid)	1720-1680	Strong
C=C and C=N stretch (aromatic rings)	1600-1450	Medium to Strong
O-H bend (carboxylic acid)	1440-1395	Medium
C-O stretch (carboxylic acid)	1320-1210	Strong

Causality Behind Predictions:

- The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is due to strong hydrogen bonding.
- A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be prominent.
- The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.
- The C-H stretching vibrations for the aromatic and methyl groups will be observed in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

- **Ionization Method:** Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that can produce an intact molecular ion. Electron ionization (EI) could also be used, but may lead to more extensive fragmentation.
- **Mass Analyzer:** A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Both positive and negative ion modes can be explored.

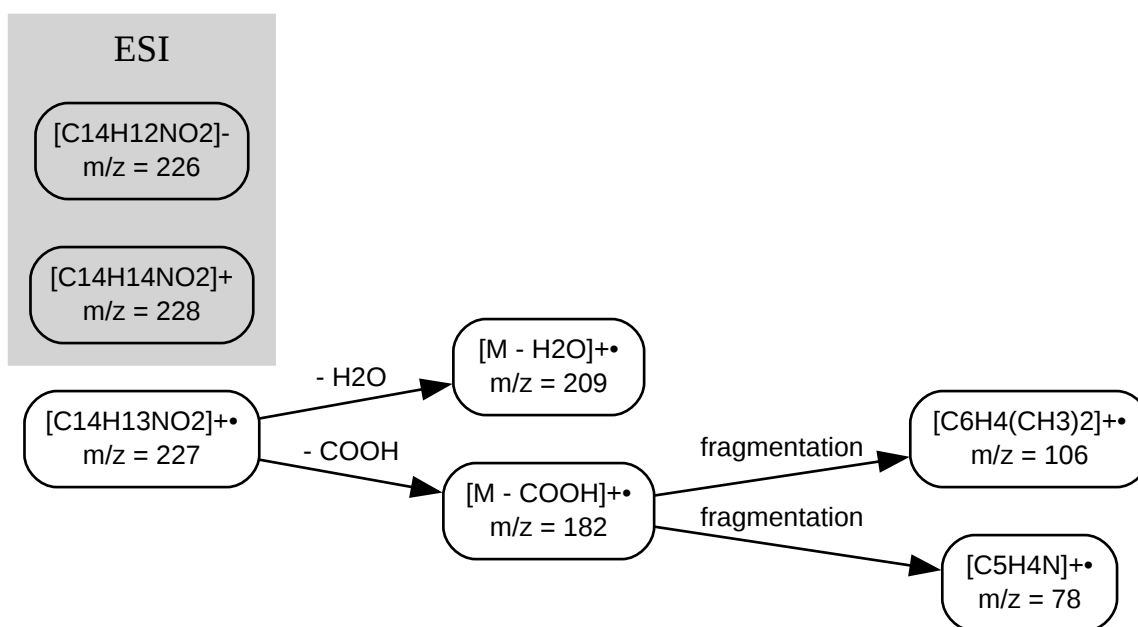
Predicted Mass Spectral Data

The molecular formula of **5-(2,4-Dimethylphenyl)picolinic acid** is $C_{14}H_{13}NO_2$. The calculated molecular weight is approximately 227.26 g/mol .

Expected Key Ions:

m/z	Proposed Fragment	Comments
228.10	$[M+H]^+$	Molecular ion peak in positive ESI mode.
226.08	$[M-H]^-$	Molecular ion peak in negative ESI mode.
182.09	$[M-COOH]^+$	Loss of the carboxylic acid group.
154.08	$[M-COOH-C_2H_4]^+$	Subsequent loss of ethylene from the dimethylphenyl group.

Fragmentation Pathway:



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Caption: Predicted ESI and fragmentation pathways for **5-(2,4-Dimethylphenyl)picolinic acid**.

Causality Behind Predictions:

- In ESI-MS, the protonated $[M+H]^+$ or deprotonated $[M-H]^-$ molecule is expected to be the base peak.
- Under EI conditions, the molecular ion peak $[M]^+$ should be observable.
- A common fragmentation pathway for carboxylic acids is the loss of the $-COOH$ group (45 Da).
- Further fragmentation of the remaining structure can lead to characteristic ions corresponding to the picolinic acid and dimethylphenyl moieties.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **5-(2,4-Dimethylphenyl)picolinic acid**. By combining the predictive power of NMR, IR, and MS, researchers can confidently elucidate and confirm the structure of this molecule. The presented data and interpretations, grounded in fundamental spectroscopic

principles and comparative analysis, serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

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